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Compound of Interest

Diethyl 5-
Compound Name:

(hydroxymethyl)isophthalate

Cat. No.: B061330

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for Diethyl 5-
(hydroxymethyl)isophthalate (CAS No: 181425-91-2). While comprehensive experimental
spectra are not readily available in public databases, this document compiles essential
information regarding its chemical properties and predicted mass spectrometry data.
Furthermore, it outlines generalized experimental protocols for the spectroscopic techniques
typically used to characterize such a compound.

Chemical Properties
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Property Value Source
--INVALID-LINK--, --INVALID-
Molecular Formula C13H160s5
LINK--
] --INVALID-LINK--, --INVALID-
Molecular Weight 252.26 g/mol
LINK--
Melting Point 82-85 °C --INVALID-LINK--
Appearance Solid --INVALID-LINK--
CCOC(=0)clcc(CO)ec(cl)C(=  --INVALID-LINK--, --INVALID-
SMILES
0O)occC LINK--
INChl=1S/C13H1605/c1-3-17-
nch 12(15)10-5-9(8-14)6-11(7- --INVALID-LINK--, --INVALID-
n

10)13(16)18-4-2/h5-7,14H,3-
4,8H2,1-2H3

LINK--

Spectroscopic Data

Despite extensive searches, experimental Nuclear Magnetic Resonance (NMR) and Infrared

(IR) spectra for Diethyl 5-(hydroxymethyl)isophthalate were not found in the public domain.

The following sections provide predicted mass spectrometry data and general methodologies

for acquiring the requisite spectra.

Mass Spectrometry

Predicted mass spectrometry data is available from PubChem. This data can be valuable for

preliminary identification and for guiding experimental mass spectrometry analysis.
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Adduct Predicted m/z
[M+H]* 253.10706
[M+Na]* 275.08900
[M+K]* 291.06294
M+NHa4]* 270.13360

[

[M-H]~ 251.09250

Data sourced from PubChem.[1]

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is also noted as being
available on SpectraBase, though direct access to the data may require a subscription.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a compound like
Diethyl 5-(hydroxymethyl)isophthalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed NMR analysis is crucial for the structural elucidation of organic molecules.
1H NMR Spectroscopy Protocol:

o Sample Preparation: Dissolve approximately 5-10 mg of Diethyl 5-
(hydroxymethyl)isophthalate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-
ds). The choice of solvent should be based on the compound's solubility and the desired
chemical shift window.
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 Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane
(TMS), to the sample solution for chemical shift calibration (& = 0.00 ppm).

o Data Acquisition: Acquire the *H NMR spectrum on a 300 MHz or higher field NMR
spectrometer. Standard acquisition parameters include a 30-45° pulse angle, a relaxation
delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-
noise ratio.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Integrate the signals to determine the relative number of protons
and analyze the chemical shifts and coupling constants to assign the proton signals to the
molecular structure.

13C NMR Spectroscopy Protocol:

o Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg of the
compound in 0.6-0.7 mL of a deuterated solvent.

o Data Acquisition: Acquire the 3C NMR spectrum on the same spectrometer. A proton-
decoupled sequence is typically used to simplify the spectrum to single lines for each unique
carbon atom. A larger number of scans is usually required compared to *H NMR due to the
lower natural abundance of the 13C isotope.

o Data Processing: Process the data similarly to the *H NMR spectrum. The chemical shifts of
the carbon signals provide information about the electronic environment of each carbon
atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.
Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol:

o Sample Preparation: Place a small amount of the solid Diethyl 5-
(hydroxymethyl)isophthalate directly onto the ATR crystal.

o Data Acquisition: Record the IR spectrum over the range of 4000-400 cm~1.
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o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule, such as the O-H stretch of the hydroxyl group, the C=0
stretch of the ester groups, and the C-O stretches.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Electrospray lonization (ESI)-MS Protocol:

o Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 pg/mL) in a
suitable solvent such as methanol or acetonitrile.

o Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer.
Acquire the mass spectrum in both positive and negative ion modes to observe protonated
([M+H]*) and deprotonated ([M-H]~) molecular ions, as well as other adducts.

o Data Analysis: Determine the molecular weight from the mass of the molecular ion. If tandem
MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
a chemical compound.

This guide serves as a foundational resource for researchers working with Diethyl 5-
(hydroxymethyl)isophthalate. While experimental spectra are currently elusive in the public
domain, the provided information on its properties and generalized analytical protocols offers a
starting point for its comprehensive characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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(hydroxymethyl)isophthalate: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b061330#spectroscopic-data-of-diethyl-5-
hydroxymethyl-isophthalate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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